4-Hydroxy-4'-(trimethylacetoxy)benzophenone
Overview
Description
4-Hydroxy-4’-(trimethylacetoxy)benzophenone is an organic compound with the molecular formula C18H18O4 and a molecular weight of 298.33 g/mol . It is a derivative of benzophenone, characterized by the presence of a hydroxy group and a trimethylacetoxy group attached to the benzophenone core. This compound is often used in various chemical and biochemical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4’-(trimethylacetoxy)benzophenone typically involves the following steps:
Starting Materials: The synthesis begins with benzophenone and trimethylacetic acid.
Reaction with Trimethylacetic Acid: Benzophenone is reacted with trimethylacetic acid in the presence of a suitable catalyst, such as anhydrous aluminum chloride (AlCl3), to form the trimethylacetoxy derivative.
Industrial Production Methods
In an industrial setting, the production of 4-Hydroxy-4’-(trimethylacetoxy)benzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Catalyst Optimization: Optimizing the amount and type of catalyst used to enhance the reaction efficiency.
Purification: Employing advanced purification techniques, such as recrystallization and chromatography, to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4’-(trimethylacetoxy)benzophenone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols.
Substitution: The hydroxy and trimethylacetoxy groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of benzophenone derivatives with additional carbonyl groups.
Reduction: Formation of benzophenone derivatives with hydroxyl groups.
Substitution: Formation of benzophenone derivatives with various functional groups replacing the hydroxy or trimethylacetoxy groups.
Scientific Research Applications
4-Hydroxy-4’-(trimethylacetoxy)benzophenone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups into molecules.
Biology: Employed in biochemical assays to study enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-Hydroxy-4’-(trimethylacetoxy)benzophenone involves its interaction with specific molecular targets and pathways. The hydroxy and trimethylacetoxy groups play a crucial role in its biological activity. The compound can:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.
Modulate Signaling Pathways: Affect cellular signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell proliferation and survival.
Induce Apoptosis: Trigger programmed cell death in cancer cells by activating caspases and other apoptotic proteins.
Comparison with Similar Compounds
4-Hydroxy-4’-(trimethylacetoxy)benzophenone can be compared with other benzophenone derivatives, such as:
Benzophenone: The parent compound, lacking the hydroxy and trimethylacetoxy groups.
4-Hydroxybenzophenone: Contains a hydroxy group but lacks the trimethylacetoxy group.
4-(Trimethylacetoxy)benzophenone: Contains the trimethylacetoxy group but lacks the hydroxy group.
Uniqueness
The presence of both hydroxy and trimethylacetoxy groups in 4-Hydroxy-4’-(trimethylacetoxy)benzophenone imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
[4-(4-hydroxybenzoyl)phenyl] 2,2-dimethylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-18(2,3)17(21)22-15-10-6-13(7-11-15)16(20)12-4-8-14(19)9-5-12/h4-11,19H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBBNJZVDXSJKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400024 | |
Record name | 4-HYDROXY-4'-(TRIMETHYLACETOXY)BENZOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114031-67-3 | |
Record name | 4-HYDROXY-4'-(TRIMETHYLACETOXY)BENZOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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